molecular formula C4H8ClO3P B055589 Anderson-Shapiro reagent CAS No. 112966-13-9

Anderson-Shapiro reagent

Cat. No. B055589
M. Wt: 170.53 g/mol
InChI Key: NWEOITOLZSNNEX-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Anderson-Shapiro reagent is a chemical compound that is used in scientific research to detect the presence of certain functional groups in organic molecules. This reagent is named after its discoverers, Robert Anderson and Richard Shapiro, who first reported its use in 1961. Since then, the Anderson-Shapiro reagent has been widely used in various fields of chemistry, including medicinal chemistry, biochemistry, and organic synthesis.

Mechanism Of Action

The Anderson-Shapiro reagent reacts with double and triple bonds in organic molecules through a process known as halogenation. This involves the addition of a halogen atom (in this case, iodine) to the double or triple bond, which results in the formation of a halogenated product. The color change observed when using the Anderson-Shapiro reagent is due to the formation of this product.

Biochemical And Physiological Effects

The Anderson-Shapiro reagent does not have any known biochemical or physiological effects, as it is primarily used as a laboratory reagent and not intended for human consumption.

Advantages And Limitations For Lab Experiments

One of the main advantages of the Anderson-Shapiro reagent is its ability to detect double and triple bonds in organic molecules with high specificity. This makes it a valuable tool for chemists working in the fields of organic synthesis and medicinal chemistry. However, the reagent has some limitations, such as its inability to detect certain functional groups, including aromatic rings and carbonyl groups.

Future Directions

There are several potential future directions for the use of the Anderson-Shapiro reagent in scientific research. One area of interest is the development of new methods for detecting functional groups in complex organic molecules, such as those found in natural products. Another area of research is the use of the Anderson-Shapiro reagent in combination with other reagents and techniques to improve the accuracy and sensitivity of functional group detection. Finally, there is ongoing research into the development of new synthetic methods that utilize the Anderson-Shapiro reagent as a key step in the synthesis of complex organic molecules.

Synthesis Methods

The Anderson-Shapiro reagent is synthesized by mixing iodine and potassium iodide in acetic acid. This mixture is then added to a solution of silver nitrate in water, which produces a yellow precipitate of silver iodide. The resulting solution is then filtered and concentrated to obtain the Anderson-Shapiro reagent in its pure form.

Scientific Research Applications

The Anderson-Shapiro reagent is primarily used in scientific research to detect the presence of double and triple bonds in organic molecules. This reagent reacts with these functional groups to produce a characteristic color change, which can be used to identify the presence of these groups in a sample. This is particularly useful in the synthesis of organic molecules, as it allows chemists to monitor the progress of a reaction and confirm the identity of the final product.

properties

CAS RN

112966-13-9

Product Name

Anderson-Shapiro reagent

Molecular Formula

C4H8ClO3P

Molecular Weight

170.53 g/mol

IUPAC Name

(4S,5S)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1

InChI Key

NWEOITOLZSNNEX-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@@H](OP(=O)(O1)Cl)C

SMILES

CC1C(OP(=O)(O1)Cl)C

Canonical SMILES

CC1C(OP(=O)(O1)Cl)C

Pictograms

Flammable; Corrosive

Origin of Product

United States

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